molecular formula C11H14ClNO B1594184 N-(2-Chlorophenyl)pivalamide CAS No. 62662-74-2

N-(2-Chlorophenyl)pivalamide

Cat. No. B1594184
Key on ui cas rn: 62662-74-2
M. Wt: 211.69 g/mol
InChI Key: XJDANTDMTCZGNQ-UHFFFAOYSA-N
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Patent
US08338425B2

Procedure details

To a solution of 2-chloroaniline 46 (200 mL, 1.9 mol) in MTBE (950 mL) in an ice-water bath was added 25 wt % NaOH (480 g, 3 mol). Trimethylacetyl chloride (248.5 mL, 2.02 mol) was then added dropwise and the reaction was stirred overnight at rt. The organic layer was separated, washed with brine (1.0 L) and water (1.0 L), dried over sodium sulfate, and concentrated in vacuo to give 47 (390 g, 97%) as a white solid.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
480 g
Type
reactant
Reaction Step One
Name
Quantity
950 mL
Type
solvent
Reaction Step One
Quantity
248.5 mL
Type
reactant
Reaction Step Two
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[OH-].[Na+].[CH3:11][C:12]([CH3:17])([CH3:16])[C:13](Cl)=[O:14]>CC(OC)(C)C>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH:4][C:13](=[O:14])[C:12]([CH3:17])([CH3:16])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Name
Quantity
480 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
950 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Two
Name
Quantity
248.5 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (1.0 L) and water (1.0 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 390 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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